molecular formula C16H15BrO2 B8435776 2 inverted exclamation mark -(Benzyloxy)-4 inverted exclamation mark -bromo-5 inverted exclamation mark -methylacetophenone

2 inverted exclamation mark -(Benzyloxy)-4 inverted exclamation mark -bromo-5 inverted exclamation mark -methylacetophenone

Cat. No.: B8435776
M. Wt: 319.19 g/mol
InChI Key: XAJLDTPDHUZXCB-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-bromo-5-methylacetophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a benzyloxy group, a bromine atom, and a methyl group attached to an acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-bromo-5-methylacetophenone typically involves the following steps:

Industrial Production Methods

Industrial production of 2-(Benzyloxy)-4-bromo-5-methylacetophenone may involve large-scale bromination, methylation, and benzyloxylation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as recrystallization and chromatography can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.

    Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-4-bromo-5-methylacetophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-bromo-5-methylacetophenone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate various signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-4-chloro-5-methylacetophenone: Similar structure but with a chlorine atom instead of bromine.

    2-(Benzyloxy)-4-fluoro-5-methylacetophenone: Similar structure but with a fluorine atom instead of bromine.

    2-(Benzyloxy)-4-iodo-5-methylacetophenone: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-(Benzyloxy)-4-bromo-5-methylacetophenone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

1-(4-bromo-5-methyl-2-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C16H15BrO2/c1-11-8-14(12(2)18)16(9-15(11)17)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3

InChI Key

XAJLDTPDHUZXCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)OCC2=CC=CC=C2)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (1.45 g, 10.48 mmol) and benzyl bromide (0.65 ml, 5.50 mmol) were added to a solution of 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone (may be prepared as described in Description 10; 1.2 g, 5.24 mmol) in N,N-dimethylformamide (10 ml). The mixture was stirred at room temperature overnight. Water (20 ml) and ethyl acetate (30 ml) were added and the organic layer was separated, washed with water (2×20 ml), dried (MgSO4) and the solvent removed in vacuo. Purification by column chromatography (5-10% ethyl acetate/hexane) yielded the title compound. 607 mg.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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